molecular formula C13H26ClN B1369504 2-(2-Cyclohexylethyl)piperidine hydrochloride CAS No. 60601-60-7

2-(2-Cyclohexylethyl)piperidine hydrochloride

Cat. No.: B1369504
CAS No.: 60601-60-7
M. Wt: 231.8 g/mol
InChI Key: VCROXSLBLDVPJA-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including medicinal chemistry, organic synthesis, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and scalable processes. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method showcases the utility of continuous flow reactions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated piperidine derivatives.

Comparison with Similar Compounds

2-(2-Cyclohexylethyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and potential applications in various fields. Its cyclohexylethyl group may confer distinct physicochemical properties and biological activities compared to other piperidine derivatives.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features, diverse chemical reactivity, and wide range of applications make it an important compound in the field of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-cyclohexylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCROXSLBLDVPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607775
Record name 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60601-60-7
Record name 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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